molecular formula C15H15Cl2NO B2643796 {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine CAS No. 1778857-70-7

{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine

Cat. No.: B2643796
CAS No.: 1778857-70-7
M. Wt: 296.19
InChI Key: XVLHGHAOCGPTDU-UHFFFAOYSA-N
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Description

{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine is a chemical compound with the molecular formula C15H15Cl2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a phenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine typically involves a multi-step process. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxy compounds.

Scientific Research Applications

{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine: This compound has a similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-4-(4-chlorophenoxy)-hypnone: An intermediate in the synthesis of {[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[[4-chloro-2-(4-chlorophenoxy)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO/c1-2-18-10-11-3-4-13(17)9-15(11)19-14-7-5-12(16)6-8-14/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLHGHAOCGPTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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